Benzenamine, 2-fluoro-5-methoxy-N-methyl-
Overview
Description
Benzenamine, 2-fluoro-5-methoxy-N-methyl- is an organic compound with the molecular formula C8H10FNO It is a derivative of benzenamine, where the amino group is substituted with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-fluoro-5-methoxy-N-methyl- typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methoxyaniline.
Methylation: The amino group of 2-fluoro-5-methoxyaniline is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield Benzenamine, 2-fluoro-5-methoxy-N-methyl-.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields through process engineering.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-fluoro-5-methoxy-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Benzenamine, 2-fluoro-5-methoxy-N-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-fluoro-5-methoxy-N-methyl- involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The methyl group on the nitrogen atom can affect the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-fluoro-5-methoxy-: Lacks the N-methyl group.
Benzenamine, 2-fluoro-: Lacks both the methoxy and N-methyl groups.
Benzenamine, 5-methoxy-N-methyl-: Lacks the fluorine atom.
Uniqueness
Benzenamine, 2-fluoro-5-methoxy-N-methyl- is unique due to the combination of the fluorine, methoxy, and N-methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-fluoro-5-methoxy-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLYSAXAFISSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666665 | |
Record name | 2-Fluoro-5-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502435-25-8 | |
Record name | 2-Fluoro-5-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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